molecular formula C11H21N3O3 B13584213 tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate

tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate

Cat. No.: B13584213
M. Wt: 243.30 g/mol
InChI Key: GEKDVSGKBZVFMT-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate is a chemical compound with a complex structure that includes an azetidine ring, a formamide group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The formamide group is then introduced through formylation reactions, and the final step involves the formation of the carbamate group using tert-butyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the azetidine ring, while reduction may produce reduced forms of the carbamate group .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a pharmacological tool in research .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate involves its interaction with specific molecular targets. The azetidine ring and formamide group may participate in hydrogen bonding and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate is unique due to the presence of both the azetidine ring and the formamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[2-(azetidine-3-carbonylamino)ethyl]carbamate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-13-9(15)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

GEKDVSGKBZVFMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CNC1

Origin of Product

United States

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